molecular formula C26H26N4O3 B2586921 N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251571-97-7

N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No. B2586921
CAS RN: 1251571-97-7
M. Wt: 442.519
InChI Key: SKLBIJLJGTYXKY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indazole ring, a propionamide group, and an ethylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring, a bicyclic structure containing nitrogen, would likely play a significant role in the compound’s overall structure and properties .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the indazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .

Scientific Research Applications

Drug Design and Development

This compound, with its complex structure, may serve as a key intermediate in the synthesis of various pharmacologically active molecules. Its piperidine moiety is a common feature in many drugs, indicating its potential use in the development of new therapeutic agents . The presence of multiple functional groups allows for further modifications, enhancing its utility in medicinal chemistry.

Synthetic Chemistry Research

As a synthetic organic compound, it can be employed in research focused on reaction mechanisms and synthetic method development . Its synthesis involves multiple steps that can be optimized and studied, contributing to the field of organic synthesis .

Computational Chemistry Studies

With a complex structure, this compound is an excellent candidate for computational modeling to predict its physical and chemical properties. Studies could include density functional theory (DFT) calculations to understand its electronic structure and reactivity .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-[1-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-3-18-10-8-9-13-22(18)28-25(32)17-29-23-15-14-19(27-24(31)4-2)16-21(23)26(33)30(29)20-11-6-5-7-12-20/h5-16H,3-4,17H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBIJLJGTYXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)NC(=O)CC)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

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